

Application Notes and Protocols: Intramolecular Amidohydroxylation Catalyzed by Potassium Osmate(VI) Dihydrate

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Compound of Interest

Compound Name: Potassium osmate(VI) dihydrate

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Introduction

The intramolecular amidohydroxylation of unsaturated N-sulfonylcarbamates, often referred to as tethered aminohydroxylation (TA), is a powerful synthetic methodology for the stereocontrolled synthesis of valuable 1,2- and 1,3-amino alcohols embedded within heterocyclic scaffolds such as oxazolidinones. This reaction, catalyzed by **potassium osmate(VI) dihydrate** ($K_2OsO_4 \cdot 2H_2O$), offers a significant advantage over its intermolecular counterpart, the Sharpless asymmetric aminohydroxylation, by ensuring complete regioselectivity. The tether connecting the nitrogen nucleophile and the alkene directs the intramolecular delivery of the nitrogen and oxygen atoms to the double bond. This process has been extensively developed, notably by the Donohoe group, and has proven to be a robust method for constructing complex nitrogen-containing molecules.^{[1][2]}

These application notes provide an overview of two key protocols for conducting the **potassium osmate(VI) dihydrate**-catalyzed intramolecular amidohydroxylation, a summary of its substrate scope, and a detailed look at the reaction mechanism.

Data Presentation

The following tables summarize the substrate scope and corresponding yields for the intramolecular amidohydroxylation of various unsaturated carbamates using two different protocols.

Table 1: Protocol A - Using tert-Butyl Hypochlorite as the Reoxidant[1]

Entry	Substrate	Product	Yield (%)	Diastereomeric Ratio (dr)
1	N-(Cyclohex-2-en-1-yl)-N-sulfonylcarbamate	83	>20:1	
2	N-(Cyclohept-2-en-1-yl)-N-sulfonylcarbamate	80	3:1	
3	N-((E)-But-2-en-1-yl)-N-sulfonylcarbamate	61	>20:1 (syn)	
4	N-((Z)-But-2-en-1-yl)-N-sulfonylcarbamate	55	>20:1 (anti)	
5	N-(2-Methylallyl)-N-sulfonylcarbamate	41	-	

Table 2: Protocol B - Improved Conditions with Pentafluorobenzoyloxy-Substituted Reoxidant[3]

Entry	Substrate	Product	Yield (%)	Diastereomeric Ratio (dr)
1	N-(Cyclohex-2-en-1-yl)-N-((pentafluorobenzoyl)oxy)carbamate	98	>20:1	
2	N-(Cinnamyl)-N-((pentafluorobenzoyl)oxy)carbamate	85	>20:1 (syn)	
3	N-(But-3-en-1-yl)-N-((pentafluorobenzoyl)oxy)carbamate	71	>20:1	
4	N-((E)-Hex-2-en-1-yl)-N-((pentafluorobenzoyl)oxy)carbamate	95	>20:1 (syn)	

Experimental Protocols

General Considerations

- All reactions should be performed in well-ventilated fume hoods. Osmium compounds are toxic and should be handled with care.
- Reagents should be of high purity. Solvents should be dried according to standard procedures where necessary.
- Reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

- Product purification is typically achieved by column chromatography on silica gel.

Protocol A: Intramolecular Amidohydroxylation using tert-Butyl Hypochlorite[1]

This protocol is based on the earlier work in tethered aminohydroxylation.

Materials:

- Unsaturated N-sulfonylcarbamate substrate
- **Potassium osmate(VI) dihydrate** ($K_2OsO_4 \cdot 2H_2O$) (4 mol%)
- Sodium hydroxide (NaOH) (0.92 eq.)
- tert-Butyl hypochlorite (t-BuOCl) (1.0 eq.)
- Diisopropylethylamine (Hünig's base) (5 mol%)
- n-Propanol (n-PrOH)
- Water (H_2O)
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- Ethyl acetate (EtOAc)
- Brine

Procedure:

- To a solution of the unsaturated N-sulfonylcarbamate in a 2:1 mixture of n-propanol and water is added sodium hydroxide (0.92 eq.).
- **Potassium osmate(VI) dihydrate** (4 mol%) and diisopropylethylamine (5 mol%) are then added to the reaction mixture.

- tert-Butyl hypochlorite (1.0 eq.) is added, and the reaction mixture is stirred at room temperature.
- The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium sulfite solution.
- The mixture is stirred for 30 minutes, and then the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired oxazolidinone.

Protocol B: Improved Intramolecular Amidohydroxylation using a Pentafluorobenzoyloxy-Substituted Reoxidant[3]

This improved protocol offers higher yields and requires a lower catalyst loading.

Materials:

- Unsaturated N-((pentafluorobenzoyl)oxy)carbamate substrate
- **Potassium osmate(VI) dihydrate** ($\text{K}_2\text{OsO}_4 \cdot 2\text{H}_2\text{O}$) (1 mol%)
- tert-Butanol (t-BuOH)
- Water (H_2O)
- Saturated aqueous sodium sulfite (Na_2SO_3) solution
- Dichloromethane (CH_2Cl_2)
- Brine

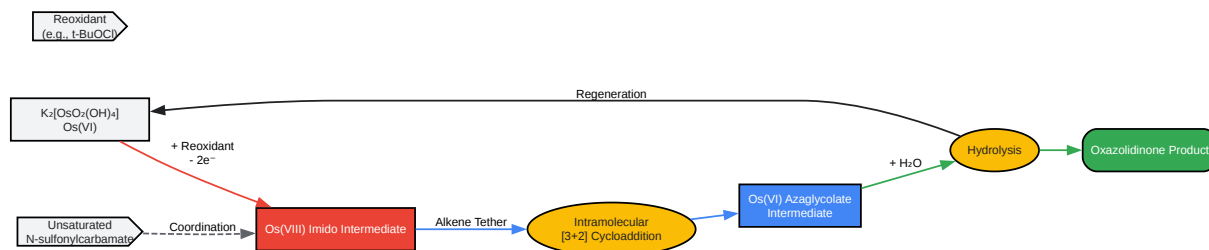
Procedure:

- The unsaturated N-((pentafluorobenzoyl)oxy)carbamate substrate is dissolved in a suitable solvent system, such as a mixture of tert-butanol and water.
- **Potassium osmate(VI) dihydrate** (1 mol%) is added to the solution.
- The reaction mixture is stirred at room temperature or with gentle heating as required, and the progress is monitored by TLC.
- Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.
- The mixture is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated in vacuo.
- The residue is purified by flash column chromatography on silica gel to yield the pure product.

Mandatory Visualizations

Catalytic Cycle of Tethered Amidohydroxylation

The proposed catalytic cycle for the tethered aminohydroxylation reaction is initiated by the formation of an osmium(VIII) imido species from the potassium osmate(VI) precursor and the nitrogen source. This is followed by an intramolecular [3+2] cycloaddition with the tethered alkene, hydrolysis, and re-oxidation of the osmium catalyst.^[1]

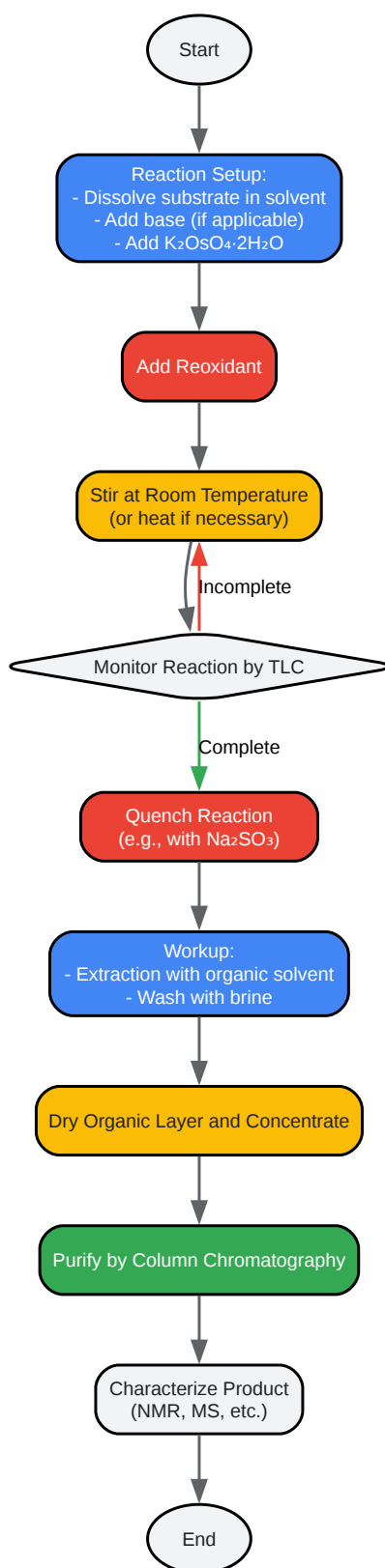


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Caption: Proposed catalytic cycle for the potassium osmate-catalyzed tethered amidohydroxylation.

General Experimental Workflow

The following diagram illustrates the general workflow for performing a tethered aminohydroxylation experiment, from reaction setup to product isolation.



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Caption: General experimental workflow for tethered amidohydroxylation.

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